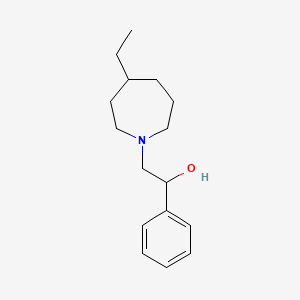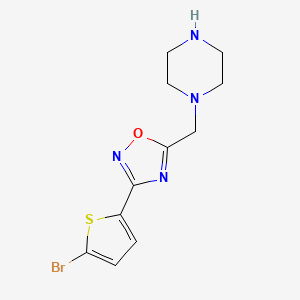![molecular formula C12H15N5O2 B7578731 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid](/img/structure/B7578731.png)
4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid, also known as TPCA-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and pancreatic cancer cells. In inflammation and autoimmune disorders, 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Wirkmechanismus
4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in regulating inflammation, immune responses, and cell survival. 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid inhibits the activity of inhibitor of kappa B kinase (IKK), a key enzyme in the NF-κB pathway, leading to the suppression of NF-κB activation and downstream gene expression. This mechanism of action makes 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid a promising therapeutic agent for diseases associated with NF-κB dysregulation.
Biochemical and Physiological Effects
4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and metastasis. In inflammation and autoimmune disorders, 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid reduces the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation and immune responses. 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid has several advantages for lab experiments, including its high purity and specificity for IKK inhibition. However, 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid.
Zukünftige Richtungen
There are several future directions for research on 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway based on the structure of 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid and to optimize its pharmacokinetic properties for clinical use.
In conclusion, 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid is a promising small molecule inhibitor with potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Its selective inhibition of the NF-κB pathway and range of biochemical and physiological effects make it an attractive target for further research. However, its limitations should be taken into consideration when designing experiments using 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid. Further studies are needed to fully understand its therapeutic potential and to develop more potent and selective inhibitors based on its structure.
Synthesemethoden
The synthesis of 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid involves the reaction of 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline with 5-aminotetrazole to form the intermediate 8-chloro-1-methyl-1,2,3,4-tetrahydroisobenzofuran-3-carboxylic acid. This intermediate is then reacted with cyclohexylamine to form 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid. The synthesis of 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid has been optimized to produce high yields and purity, making it suitable for further research.
Eigenschaften
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c18-12(19)8-1-3-9(4-2-8)15-10-11-16-14-7-17(11)6-5-13-10/h5-9H,1-4H2,(H,13,15)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVKFSQCHQCBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC2=NC=CN3C2=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7578652.png)
![2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B7578661.png)




![2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile](/img/structure/B7578707.png)
![4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid](/img/structure/B7578708.png)

![N-(1,1-dioxothian-3-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578714.png)
![N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578717.png)
![N-(1,1-dioxothiolan-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578718.png)
![N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578723.png)
